二盐酸洛林

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

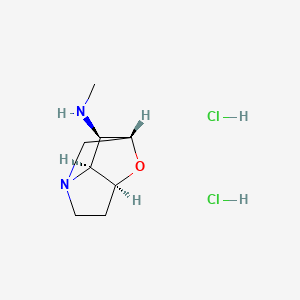

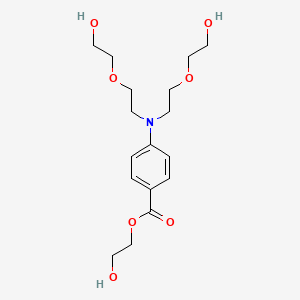

Loline dihydrochloride is a member of the loline alkaloids, which are bioactive natural products with several distinct biological and chemical features . The basic chemical structure of the lolines comprises a saturated pyrrolizidine ring, a primary amine at the C-1 carbon, and an internal ether bridge .

Synthesis Analysis

An efficient synthesis of loline alkaloids has been reported, which incorporates a Sharpless epoxidation, a Grubbs olefin metathesis, and an unprecedented transannular aminobromination . This synthesis is marked by a high degree of chemo- and stereoselectivity and gives access to several members of the loline alkaloid family .Molecular Structure Analysis

The basic chemical structure of the lolines comprises a saturated pyrrolizidine ring, a primary amine at the C-1 carbon, and an internal ether bridge . Different substituents at the C-1 amine, such as methyl, formyl, and acetyl groups, yield loline species that have variable bioactivity against insects .Chemical Reactions Analysis

The synthesis of loline alkaloids incorporates a Sharpless epoxidation, a Grubbs olefin metathesis, and an unprecedented transannular aminobromination . This synthesis is marked by a high degree of chemo- and stereoselectivity .Physical And Chemical Properties Analysis

Loline dihydrochloride is a white to cream-colored needle or powder . It is slightly hygroscopic, meaning it absorbs moisture from the air .科学研究应用

酶联免疫吸附试验的开发: 二盐酸洛林已用于开发竞争性酶联免疫吸附试验,用于量化牧场样品中的洛林生物碱。该检测灵敏且快速,为在牧场育种计划中检测洛林类似物提供了一种方法 (Briggs 等,2017).

了解洛林生物碱的产生: 研究表明,洛林生物碱(包括具有氧桥的饱和 1-氨基吡咯利啶)是在某些麦角菌属物种与禾草共生时产生的。这些研究有助于了解洛林是源自植物还是真菌 (Blankenship 等,2001).

洛林生物碱的合成: 已经实现了洛林生物碱的高效合成,这对于应对这些生物碱复杂结构构成的挑战非常重要。这种合成对于研究由洛林生物碱介导的植物、真菌、昆虫和细菌之间的相互作用很重要 (Çakmak 等,2011).

生物合成和生物活性: 由禾草中共生真菌产生的洛林生物碱已被研究其对食草昆虫的生物活性以及对植物耐逆性和生理的潜在影响。了解它们的生物合成和化学合成一直是研究的重点 (Schardl 等,2007).

洛林生物碱的分离和半合成: 已经开发出将洛林有效转化为天然衍生物的方法。这些生物碱之所以引起兴趣,是因为它们被怀疑在食用内生菌感染的高羊茅的牛的疾病综合征中发挥作用 (Petroski 等,1989).

禾草-麦角菌共生中的化学多样性: 研究表明,真菌和植物酶都负责禾草-麦角菌共生中杀虫洛林生物碱的化学多样性 (Pan 等,2014).

化学、存在和生物效应: 已经对包括洛林生物碱在内的饱和吡咯利啶生物碱的化学和生物效应进行了研究。这些研究的重点是它们在禾草中的存在以及与其他吡咯利啶生物碱相比其独特的无毒性 (Bush 等,1993).

草地早熟禾中的含量: 已经对草地早熟禾中洛林的浓度进行了研究,以了解其在不同生长期间的变化及其杀虫活性 (何炳梅,2009).

作用机制

未来方向

属性

IUPAC Name |

(1R,3S,7S,8R)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.2ClH/c1-9-7-6-4-10-3-2-5(11-6)8(7)10;;/h5-9H,2-4H2,1H3;2*1H/t5-,6+,7-,8+;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMCKXCWMVJECG-PZJCLCORSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1C2CN3C1C(O2)CC3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1[C@H]2CN3[C@@H]1[C@@H](O2)CC3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25161-92-6 |

Source

|

| Record name | Loline dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025161926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LOLINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YH4A7JB42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is loline dihydrochloride, and where is it found?

A1: Loline dihydrochloride is the salt form of loline, a naturally occurring alkaloid. Loline is a secondary metabolite produced by fungal endophytes that live within certain grasses like tall fescue (Festuca arundinacea) and meadow fescue. [, ] These endophytes, particularly of the genus Epichloë, form a symbiotic relationship with the grasses, and the loline alkaloids they produce contribute to the grasses' increased resistance against various pests. []

Q2: Is there a way to quantify loline alkaloids in plant material like pasture grasses?

A3: Yes, researchers have developed a sensitive and rapid analytical method for quantifying loline alkaloids in pasture samples. [] This method, called a competitive enzyme-linked immunoassay (ELISA), utilizes antibodies specifically designed to recognize and bind to loline and its analogues. [] This assay offers a valuable tool for monitoring loline alkaloid levels in pasture grasses, which is particularly useful in pasture breeding programs aiming to develop pest-resistant grass varieties. []

Q3: Are there any resources available for studying the crystallographic data of loline dihydrochloride?

A4: Yes, the crystal structure of loline dihydrochloride has been determined and published. [] The compound crystallizes in the orthorhombic P212121 space group, and its lattice parameters have been reported as a = 8.693 (4), b = 10.825 (3), c = 11.419 (5) Å, with Z = 4. [] This information is valuable for researchers interested in studying the compound's solid-state properties and for developing computational models.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl (4R)-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate](/img/structure/B569939.png)

![Ethyl (E,4S)-4-acetyloxy-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]pent-2-enoate](/img/structure/B569940.png)

![erythro-N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester](/img/structure/B569958.png)

![(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid](/img/structure/B569959.png)

![1,3,8,8-Tetramethyl-8,9-dihydropyrido[2,1-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B569960.png)